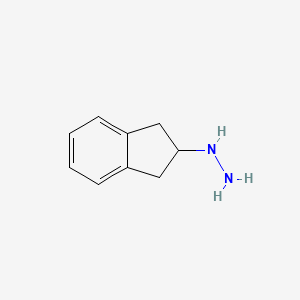

2,3-dihydro-1H-inden-2-ylhydrazine

Description

2,3-Dihydro-1H-inden-2-ylhydrazine is a chemical compound with the molecular formula C9H12N2 It is a derivative of indene, featuring a hydrazine functional group attached to the indene ring

Properties

IUPAC Name |

2,3-dihydro-1H-inden-2-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHXIYQFEGQZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556863 | |

| Record name | (2,3-Dihydro-1H-inden-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45894-21-1 | |

| Record name | (2,3-Dihydro-1H-inden-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-2-ylhydrazine typically involves the reaction of indanone with hydrazine hydrate. The process can be summarized as follows:

Starting Material: Indanone

Reagent: Hydrazine hydrate

Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hydrazine, which is a hazardous material.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenes or azo compounds under controlled conditions:

Mechanistic Insight :

Oxidation proceeds via a two-electron transfer pathway. For example:

The indene backbone stabilizes the resulting azo compound through conjugation .

Substitution Reactions

The hydrazine moiety acts as a nucleophile in alkylation and acylation reactions:

Alkylation

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, CH₃CN | Reflux, 12–24 h | N-Alkylated hydrazines |

Example :

Yields depend on steric hindrance and electronic effects of the alkyl group .

Acylation

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Acyl chlorides (RCOCl) | Pyridine, CH₂Cl₂ | RT, 2–4 h | Hydrazides |

Example :

DMAP catalysis enhances reaction rates by stabilizing intermediates .

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

| Partner | Conditions | Product | Key Features |

|---|---|---|---|

| 1,3-Diketones | EtOH, Δ, 6–8 h | Indenyl-pyrazoles | High regioselectivity |

| Aldehydes/Ketones | Acid catalysis | Hydrazones | Crystallizable derivatives |

Mechanism :

Hydrazine attacks carbonyl carbons, followed by cyclization and dehydration:

Pyrazole derivatives exhibit enhanced aromatic stability .

Coordination Chemistry

The nitrogen lone pairs enable metal complexation:

| Metal Salt | Ligand Ratio | Product | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Bis-hydrazine Cu(II) complex | Catalytic oxidation studies |

| Fe(NO₃)₃ | 1:3 | Octahedral Fe(III) complex | Magnetic materials research |

Structural Note :

X-ray crystallography confirms bidentate binding via the hydrazine nitrogen atoms.

Biological Interactions

The hydrazine group forms covalent bonds with biomolecules:

| Target | Interaction Type | Observed Effect |

|---|---|---|

| Monoamine oxidase | Irreversible inhibition | Antidepressant potential |

| DNA nucleobases | Adduct formation | Genotoxicity under oxidative stress |

Caution :

Prolonged exposure may lead to hepatic toxicity due to reactive intermediate formation.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- Role : 2,3-Dihydro-1H-inden-2-ylhydrazine serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with diverse functional properties.

Common Reactions

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Indanone derivatives |

| Reduction | NaBH4, LiAlH4 | Saturated hydrazine derivatives |

| Substitution | Electrophiles | Various substituted hydrazine compounds |

Biological Research

Enzyme Inhibition Studies

- Potential Applications : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for drug development. Its hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially altering enzyme activity and affecting biochemical pathways .

Case Study: Antifungal Activity

Research conducted on derivatives of this compound demonstrated antifungal properties against various strains such as Candida albicans and Aspergillus niger. The study evaluated the zone of inhibition for several synthesized derivatives, indicating promising biological activity .

Medicinal Applications

Therapeutic Potential

- Neurological Disorders : Ongoing research is exploring the potential of this compound as a therapeutic agent for neurological disorders. Its mechanism involves interaction with molecular targets that regulate cellular processes relevant to these conditions.

Industrial Applications

Material Development

- Use in Polymers and Resins : The compound is being investigated for its utility in developing new materials with specific properties. Its unique structure allows it to be incorporated into polymers and resins, potentially enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-2-ylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

- 2,3-Dihydro-1H-inden-5-ylhydrazine

- 1H-Inden-2-ylhydrazine

- 2,3-Dihydro-1H-inden-1-one

Comparison: 2,3-Dihydro-1H-inden-2-ylhydrazine is unique due to its specific substitution pattern on the indene ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Biological Activity

2,3-Dihydro-1H-inden-2-ylhydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 151.21 g/mol. Its structural features include a bicyclic indene core with a hydrazine functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific enzymes and proteins. This interaction can lead to modulation of various cellular processes such as:

- Enzyme Inhibition : The hydrazine moiety can inhibit key enzymes involved in metabolic pathways.

- Signal Transduction Modulation : Alteration in cell signaling pathways can affect gene expression and cellular responses.

Antitumor Properties

Recent studies have demonstrated that this compound exhibits notable antitumor activity. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity |

Case Studies

- Anticancer Activity : A study involving the evaluation of various hydrazone derivatives revealed that this compound derivatives exhibited superior antiproliferative effects compared to established chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dihydro-1H-inden-2-ylhydrazine derivatives?

- Methodological Answer :

- Palladium-Catalyzed Cascade Reactions : A Pd-catalyzed hydration-olefin insertion cascade enables the synthesis of cis-2,3-disubstituted dihydroindenones under mild conditions. This method achieves up to 99% yield with complete diastereoselectivity by leveraging nucleopalladation of alkynes and intramolecular Michael addition .

- Rhodium-Catalyzed Cyclocarbonylation : Rh catalysts promote desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes, yielding 2,3-dihydro-1H-inden-1-ones. This method tolerates electron-donating/withdrawing substituents and achieves high regioselectivity (except for methoxy groups) .

- Hydrazine-Based Condensation : Acid-catalyzed condensation of hydrazides with aldehydes (e.g., 1H-indole-3-carbaldehyde) forms hydrazone derivatives. Structural validation is performed via FT-IR, NMR, and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing these derivatives?

- Methodological Answer :

- X-Ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with validation using tools like ORTEP-3 for graphical representation of thermal ellipsoids .

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrazone tautomerism. For example, H NMR detects shifts at δ 8.5–9.0 ppm for hydrazone protons .

- Computational DFT : B3LYP/6-31G(d,p) basis sets predict electronic properties (HOMO-LUMO energies, MEP surfaces) and correlate with experimental UV-Vis or electrochemical data .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental electronic properties be resolved?

- Methodological Answer :

- Cross-Validation : Compare DFT-derived HOMO-LUMO gaps (e.g., 4.2–4.5 eV for hydrazone derivatives) with experimental band gaps from UV-Vis spectroscopy. Adjust basis sets (e.g., adding polarization functions) to improve accuracy .

- Electron Affinity Calibration : Use cyclic voltammetry to measure reduction potentials, aligning them with computed electron affinity values. Discrepancies >0.3 eV suggest solvent effects or basis set limitations .

Q. What mechanistic insights optimize palladium-catalyzed diastereoselective syntheses?

- Methodological Answer :

- Nucleopalladation : Internal nucleophiles (e.g., hydroxyl groups) trigger alkyne activation, forming Pd-alkyne intermediates. Stereoselectivity arises from chair-like transition states during Michael addition .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while water accelerates hydrolysis side reactions. Optimize solvent ratios to balance yield and selectivity .

Q. How are regioselectivity challenges addressed in Friedel-Crafts acetylations?

- Methodological Answer :

- Neat Reaction Conditions : Use acetyl chloride as both reagent and solvent to avoid halogenated solvents, achieving >90% regioselectivity for 5,6-diethyl substitution in 2-aminoindan derivatives .

- Protecting Groups : N-protection (e.g., Boc groups) directs acetylation to specific aromatic positions, minimizing byproducts .

Q. How do Rh vs. Pd catalysts influence cyclocarbonylation outcomes?

- Methodological Answer :

- Substrate Scope : Rh catalysts tolerate diverse substituents (e.g., cyano, trifluoromethyl), while Pd systems favor electron-rich substrates.

- Yield vs. Selectivity : Rh achieves 85–95% yields but struggles with methoxy groups; Pd offers superior diastereoselectivity (>99%) but requires precise temperature control .

Q. What pharmacophore models enhance aggrecanase inhibition in derivatives?

- Methodological Answer :

- P1' Site Optimization : Incorporate tyrosine mimics (e.g., cis-(1S)(2R)-amino-2-indanol) to improve binding to aggrecanase’s hydrophobic pocket.

- Scaffold Rigidity : Conformational constraints (e.g., spiroimidazolidine derivatives) enhance selectivity over MMPs. In silico docking validates interactions with catalytic zinc ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.